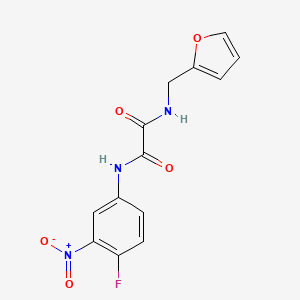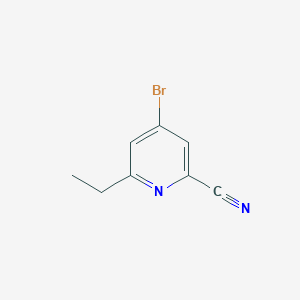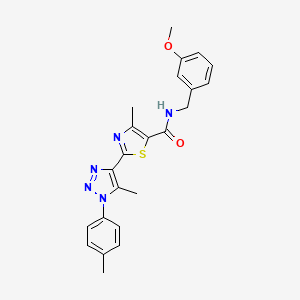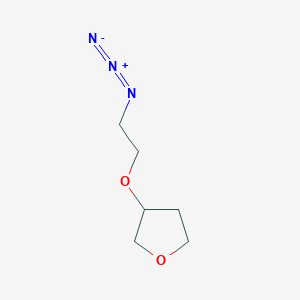
N1-(4-fluoro-3-nitrophenyl)-N2-(furan-2-ylmethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(4-fluoro-3-nitrophenyl)-N2-(furan-2-ylmethyl)oxalamide, commonly known as FNPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FNPO is a small molecule that belongs to the class of oxalamides and has been extensively studied for its unique properties and potential therapeutic applications.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for N1-(4-fluoro-3-nitrophenyl)-N2-(furan-2-ylmethyl)oxalamide involves the reaction of 4-fluoro-3-nitroaniline with furan-2-carboxaldehyde to form N1-(4-fluoro-3-nitrophenyl)-N2-(furan-2-ylmethyl)formamide, which is then converted to the oxalamide derivative using oxalyl chloride and triethylamine.
Starting Materials
4-fluoro-3-nitroaniline, furan-2-carboxaldehyde, oxalyl chloride, triethylamine
Reaction
Step 1: 4-fluoro-3-nitroaniline is reacted with furan-2-carboxaldehyde in the presence of a base such as potassium carbonate and a solvent such as ethanol to form N1-(4-fluoro-3-nitrophenyl)-N2-(furan-2-ylmethyl)formamide., Step 2: N1-(4-fluoro-3-nitrophenyl)-N2-(furan-2-ylmethyl)formamide is then reacted with oxalyl chloride and triethylamine in the presence of a solvent such as dichloromethane to form N1-(4-fluoro-3-nitrophenyl)-N2-(furan-2-ylmethyl)oxalamide.
Wirkmechanismus
The exact mechanism of action of FNPO is not fully understood, but it is believed to exert its biological effects by inhibiting specific enzymes or signaling pathways. In cancer cells, FNPO has been shown to induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways involved in cell growth and survival. In biochemistry, FNPO has been used as a tool to study the binding kinetics and thermodynamics of various enzymes and proteins.
Biochemische Und Physiologische Effekte
FNPO has been shown to exhibit various biochemical and physiological effects, depending on the specific application. In cancer cells, FNPO has been shown to induce apoptosis and inhibit cell proliferation, leading to the suppression of tumor growth. In materials science, FNPO has been used as a building block for the synthesis of various functional materials, exhibiting unique optical and electronic properties. In biochemistry, FNPO has been used as a tool to study the binding kinetics and thermodynamics of various enzymes and proteins.
Vorteile Und Einschränkungen Für Laborexperimente
FNPO has several advantages as a chemical compound for laboratory experiments, including its high purity and yield, ease of synthesis, and well-characterized properties. However, FNPO also has some limitations, such as its low solubility in aqueous solutions and potential toxicity, which must be carefully considered when designing experiments.
Zukünftige Richtungen
FNPO has tremendous potential for future research and development, with several possible directions for further exploration. Some of the possible future directions for FNPO research include:
1. Exploration of the anti-tumor activity of FNPO in combination with other chemotherapeutic agents.
2. Development of new functional materials based on FNPO for various applications, including optoelectronics and sensing.
3. Investigation of the molecular mechanisms underlying the biological effects of FNPO, including its interactions with specific enzymes and signaling pathways.
4. Synthesis and characterization of new derivatives of FNPO with improved properties and potential applications.
In conclusion, FNPO is a small molecule that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. FNPO represents a promising avenue for future research and development, with several possible directions for further exploration.
Wissenschaftliche Forschungsanwendungen
FNPO has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, FNPO has been shown to exhibit potent anti-tumor activity and has been explored as a potential drug candidate for the treatment of cancer. In materials science, FNPO has been used as a building block for the synthesis of various functional materials, including fluorescent sensors and organic light-emitting diodes. In biochemistry, FNPO has been used as a tool to study protein-ligand interactions and enzyme kinetics.
Eigenschaften
IUPAC Name |
N'-(4-fluoro-3-nitrophenyl)-N-(furan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3O5/c14-10-4-3-8(6-11(10)17(20)21)16-13(19)12(18)15-7-9-2-1-5-22-9/h1-6H,7H2,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNARSPDQHGJSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-fluoro-3-nitrophenyl)-N2-(furan-2-ylmethyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(Oxan-3-yl)-N-[(3-propan-2-yloxyphenyl)methyl]prop-2-enamide](/img/structure/B2847855.png)

![Methyl 7-oxo-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate](/img/structure/B2847858.png)
![N-[2-(3-Ethylpiperidin-1-yl)-2-methylpropyl]prop-2-enamide](/img/structure/B2847859.png)
![2-(pyrrolidin-1-yl)benzo[d]thiazol-6-yl 4-(N-methyl-N-phenylsulfamoyl)benzoate](/img/structure/B2847860.png)

![6-(5-Bromo-2-chlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2847867.png)
![4-(benzylsulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)butanamide](/img/structure/B2847869.png)
![1'-(4-Bromobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2847870.png)


![3-(Benzo[d][1,3]dioxol-5-ylamino)-1-phenethylpyrrolidine-2,5-dione](/img/structure/B2847875.png)

![4-Boc-6-ethynyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B2847877.png)